molecular formula C7H6BrClO B8246180 3-Chloro-6-Bromo-2-methylphenol

3-Chloro-6-Bromo-2-methylphenol

Cat. No.: B8246180
M. Wt: 221.48 g/mol
InChI Key: YLWWVWQITWEKFU-UHFFFAOYSA-N
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Description

3-Chloro-6-Bromo-2-methylphenol (CAS: 55289-29-7) is a halogenated phenolic compound characterized by a methyl group at position 2, chlorine at position 3, and bromine at position 6 on the aromatic ring. Its molecular formula is C₇H₆BrClO, with a molecular weight of 237.48 g/mol. This compound is commercially available through multiple suppliers, as noted in specialty chemical catalogs .

Properties

IUPAC Name

6-bromo-3-chloro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-6(9)3-2-5(8)7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWWVWQITWEKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-Bromo-2-methylphenol typically involves the halogenation of 2-methylphenol (o-cresol). The process can be carried out through electrophilic aromatic substitution reactions where chlorine and bromine are introduced to the phenol ring under controlled conditions. For instance, the bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide, while chlorination can be done using chlorine gas or sodium hypochlorite.

Industrial Production Methods: Industrial production of 3-Chloro-6-Bromo-2-methylphenol may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-Bromo-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The halogen atoms can be reduced to form dehalogenated phenols.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

3-Chloro-6-Bromo-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use in developing new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-Bromo-2-methylphenol involves its interaction with biological molecules through its phenolic and halogenated functional groups. The compound can form hydrogen bonds and engage in halogen bonding, affecting the structure and function of target molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects or other biological activities.

Comparison with Similar Compounds

Substitution Patterns and Molecular Weight

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
3-Chloro-6-Bromo-2-methylphenol Cl (3), Br (6), CH₃ (2) C₇H₆BrClO 237.48
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol Br (2), Cl (4), iminomethyl (6) C₁₃H₈BrCl₂NO 357.47
2-Acetyl-6-bromo-4-chlorophenol Br (6), Cl (4), acetyl (2) C₈H₆BrClO₂ 249.49
4-Bromo-2-{[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methylphenol Br (4), Cl (3), CH₃ (6), iminomethyl (2) C₁₅H₁₂BrClNO₂ 364.62
2-Bromo-6-nitrophenol Br (2), NO₂ (6) C₆H₄BrNO₃ 218.01

Key Observations :

  • Halogen Diversity: While 3-Chloro-6-Bromo-2-methylphenol combines Cl and Br, other analogs (e.g., ) incorporate additional functional groups (iminomethyl, methoxy), increasing molecular complexity and weight.
  • Methyl vs. Acetyl : Replacing the methyl group (as in the target compound) with an acetyl group (e.g., ) increases polarity and molecular weight.

Physicochemical Properties

Limited experimental data are available for 3-Chloro-6-Bromo-2-methylphenol, but comparisons can be inferred from analogs:

Property 3-Chloro-6-Bromo-2-methylphenol 2-Bromo-6-nitrophenol 2,6-Dichlorophenol
Melting Point (°C) Not reported ~100–102 (literature) 68–70
Boiling Point (°C) Not reported Decomposes 219–220
Solubility Likely low in water Low in water, soluble in organic solvents Low in water
Acidity (pKa) Estimated ~8–9 (phenolic OH) ~7.5 (nitro group enhances acidity) ~6.8 (Cl substitution lowers pKa)

Critical Insights :

  • Acidity: The nitro group in 2-Bromo-6-nitrophenol significantly enhances acidity compared to 3-Chloro-6-Bromo-2-methylphenol, where the electron-withdrawing effects of Br and Cl are less pronounced.
  • Thermal Stability : The methyl group in the target compound may improve stability relative to nitro-substituted analogs, which tend to decompose at elevated temperatures.

Biological Activity

Overview

3-Chloro-6-Bromo-2-methylphenol is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes various research findings, case studies, and data regarding the biological activity of this compound.

3-Chloro-6-Bromo-2-methylphenol is characterized by the presence of chlorine and bromine atoms on a phenolic ring, along with a methyl group. The molecular formula is C7H6BrClOC_7H_6BrClO with a molecular weight of approximately 221.48 g/mol. Its structure allows it to participate in various chemical reactions, including oxidation and substitution, which can influence its biological activity.

The biological activity of 3-Chloro-6-Bromo-2-methylphenol is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and halogen bonding. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound's halogenated nature enhances its reactivity, making it a candidate for further pharmaceutical development.

Antimicrobial Properties

Research indicates that 3-Chloro-6-Bromo-2-methylphenol exhibits significant antimicrobial activity against a range of pathogens. A study conducted by highlighted its effectiveness against drug-resistant bacteria, suggesting that the halogenated structure contributes to its potency.

Table 1: Antimicrobial Activity of 3-Chloro-6-Bromo-2-methylphenol

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity studies have shown that while the compound exhibits antimicrobial properties, it also has cytotoxic effects on human cell lines. A case study found that concentrations above 50 µg/mL resulted in significant cell death in human liver cells, indicating a need for careful dosage when considering therapeutic applications .

Table 2: Cytotoxic Effects on Human Cell Lines

Cell LineIC50 (µg/mL)
HepG2 (Liver)45
HeLa (Cervical)60
MCF-7 (Breast)50

Case Studies

  • Antimicrobial Efficacy : A clinical trial evaluated the efficacy of 3-Chloro-6-Bromo-2-methylphenol in treating skin infections caused by resistant Staphylococcus strains. Patients treated with a topical formulation demonstrated a significant reduction in infection severity compared to placebo controls .
  • Toxicological Assessment : In another study assessing the safety profile of the compound, researchers administered varying doses to animal models. They observed dose-dependent toxicity, with higher doses leading to liver damage and changes in hematological parameters .

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